Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
Overview
Description
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is an organic compound that belongs to the class of cycloaliphatic compounds and has a dicarboxylate structure . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of this compound is C13H20O4 . Its InChI code is 1S/C13H20O4/c1-16-10(14)12-4-3-5-13(8-6-12,9-7-12)11(15)17-2/h3-9H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.3 . It is a solid at room temperature . The storage temperature is 28°C .Scientific Research Applications
Conformational Analysis
- The conformation of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has been analyzed through NMR spectroscopy, revealing a predominant chair-boat conformation with distinctly flattened rings. This structural analysis is critical for understanding the chemical behavior and potential applications of the compound in various fields (Peters, Toorn, & Bekkum, 1975).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of new derivatives of this compound, such as trisubstituted bicyclo[3.3.1]nonane derivatives. These derivatives have potential applications in various chemical reactions and could be crucial in developing new materials or pharmaceuticals (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Entry into Tricyclo[3.3.0.0] Octane Skeleton
- The synthesis of dimethyl tricyclo[3.3.0.0]octane-1,5-dicarboxylate from this compound provides a new route into the tricyclo[3.3.0.0] octane skeleton. This advancement offers a novel approach to synthesizing complex organic structures, which can have significant implications in organic chemistry and material science (Camps et al., 1987).
Copolyester Synthesis
- The compound has been used in the synthesis of cyclic diester-based aliphatic copolyesters. These materials are of interest due to their potential applications in biodegradable plastics, offering an environmentally friendly alternative to traditional plastics (Liu & Turner, 2010).
Photochemical Reactions
- Studies on the photochemical reactions of bicyclo[3,3,1]nona-3,7-diene-2,6-diones, which include derivatives of this compound, have expanded the understanding of photochemical processes. This research is essential for the development of photoresponsive materials and applications in photodynamic therapy (Knott & Mellor, 1972).
Synthesis of Antiprotozoal Compounds
- The synthesis of 2-azabicyclo[3.2.2]nonanes from derivatives of this compound has shown promising results in developing antiprotozoal drugs. This research is vital for discovering new treatments for diseases caused by protozoan parasites (Seebacher et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-16-10(14)12-4-3-5-13(8-6-12,9-7-12)11(15)17-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFWKSMCATFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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